![molecular formula C25H21NO2Sn B14432623 2-{[(Triphenylstannyl)oxy]carbonyl}aniline CAS No. 77928-14-4](/img/structure/B14432623.png)
2-{[(Triphenylstannyl)oxy]carbonyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Triphenylstannyl)oxy]carbonyl}aniline is an organotin compound characterized by the presence of a triphenylstannyl group attached to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of triphenyltin chloride with an aniline derivative under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the organotin reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Triphenylstannyl)oxy]carbonyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of functionalized aniline derivatives.
Applications De Recherche Scientifique
2-{[(Triphenylstannyl)oxy]carbonyl}aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of organotin compounds’ biological activity and their potential as pharmaceuticals.
Medicine: Research into the medicinal properties of organotin compounds includes their potential use as anticancer agents.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2-{[(Triphenylstannyl)oxy]carbonyl}aniline exerts its effects involves the interaction of the triphenylstannyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Triphenylstannyl)oxy]carbonyl}pyridine: Similar in structure but with a pyridine ring instead of an aniline.
Triphenyltin chloride: A precursor in the synthesis of 2-{[(Triphenylstannyl)oxy]carbonyl}aniline.
Organotin oxides: Products of oxidation reactions involving organotin compounds.
Uniqueness
This compound is unique due to its specific combination of aniline and triphenylstannyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research highlight its versatility compared to similar compounds.
Propriétés
Numéro CAS |
77928-14-4 |
|---|---|
Formule moléculaire |
C25H21NO2Sn |
Poids moléculaire |
486.1 g/mol |
Nom IUPAC |
triphenylstannyl 2-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.3C6H5.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,8H2,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
LOXOHOPYNAORTF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


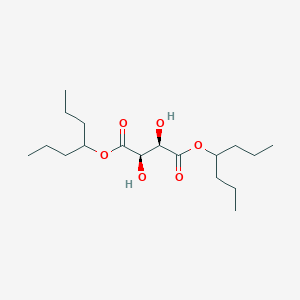
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
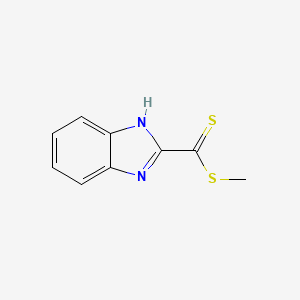


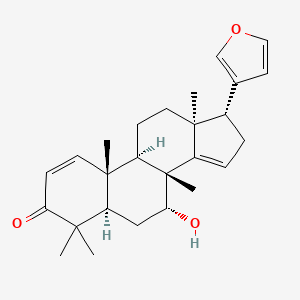
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
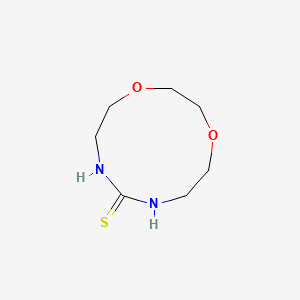
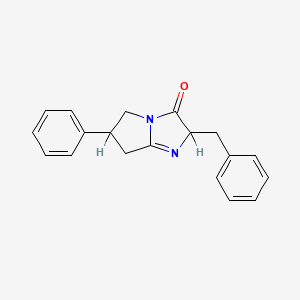
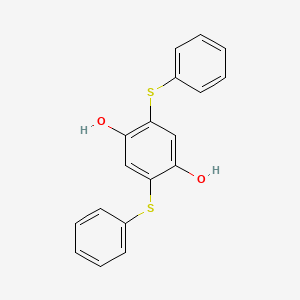
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
